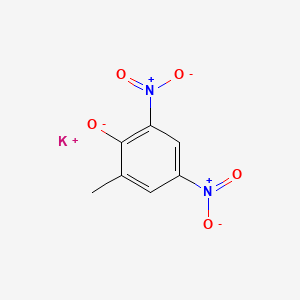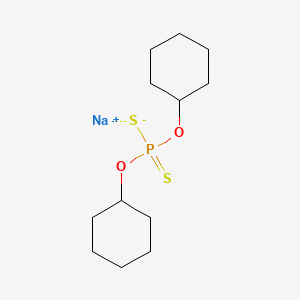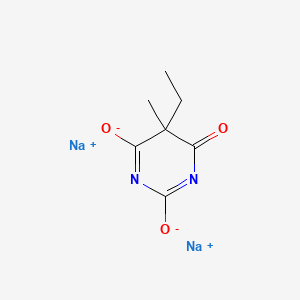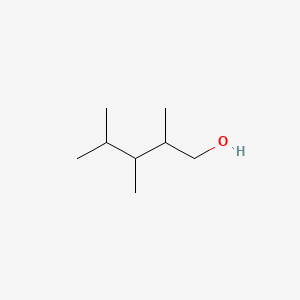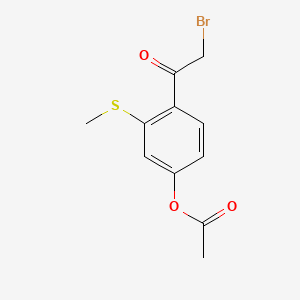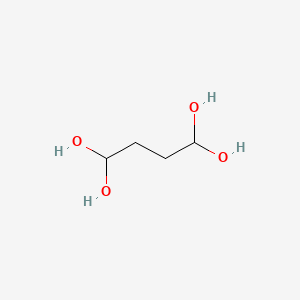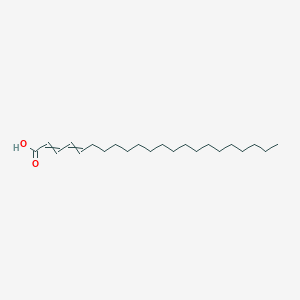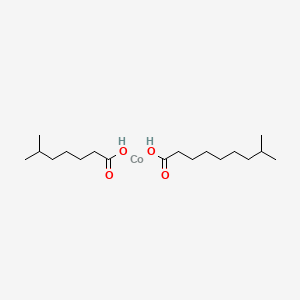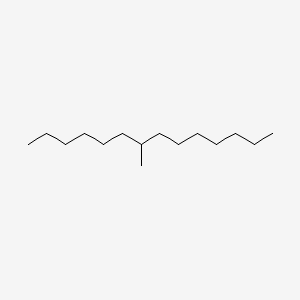
7-Methyltetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyltetradecane is a hydrocarbon compound with the molecular formula C15H32. It is a branched alkane, specifically a methyl-substituted tetradecane, where a methyl group is attached to the seventh carbon atom of the tetradecane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyltetradecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a tetradecane precursor with a methylating agent under controlled conditions. This process typically requires the presence of a catalyst, such as an acid or base, to facilitate the methylation reaction.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbon molecules. This process involves breaking down complex hydrocarbons into simpler ones, including this compound, using high temperatures and pressures in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions: 7-Methyltetradecane undergoes various chemical reactions typical of alkanes, including:
Oxidation: When exposed to oxygen or other oxidizing agents, this compound can undergo combustion to produce carbon dioxide and water.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or potassium permanganate.
Substitution: Halogenation typically requires the presence of a halogen (e.g., Cl2 or Br2) and a catalyst or UV light to initiate the reaction.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Substitution: Halogenated derivatives of this compound, such as 7-chlorotetradecane or 7-bromotetradecane.
Scientific Research Applications
7-Methyltetradecane has several applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: Studied for its role in the biosynthesis of natural products and its potential as a biomarker for certain biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized as a component in lubricants, solvents, and other industrial products due to its chemical stability and low reactivity.
Mechanism of Action
The mechanism of action of 7-Methyltetradecane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar hydrocarbon, it can dissolve non-polar substances and act as a solvent in various chemical processes. Its hydrophobic nature also makes it useful in applications where water repellency is desired.
Comparison with Similar Compounds
Tetradecane: A straight-chain alkane with the same molecular formula but without the methyl substitution.
3-Methyltetradecane: Another methyl-substituted tetradecane, but with the methyl group attached to the third carbon atom.
Comparison:
Uniqueness: 7-Methyltetradecane is unique due to the specific position of the methyl group, which can influence its physical and chemical properties, such as boiling point and reactivity.
Physical Properties: The position of the methyl group can affect the compound’s melting and boiling points, with this compound having distinct values compared to its isomers.
Chemical Behavior: The reactivity of this compound in substitution and oxidation reactions may differ from its isomers due to the steric and electronic effects of the methyl group.
Properties
CAS No. |
6165-39-5 |
|---|---|
Molecular Formula |
C15H32 |
Molecular Weight |
212.41 g/mol |
IUPAC Name |
7-methyltetradecane |
InChI |
InChI=1S/C15H32/c1-4-6-8-10-12-14-15(3)13-11-9-7-5-2/h15H,4-14H2,1-3H3 |
InChI Key |
QUMVEMCGRQYIQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





